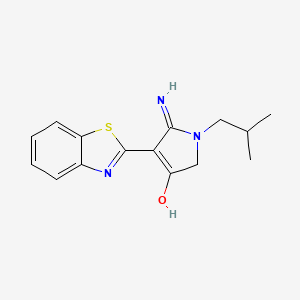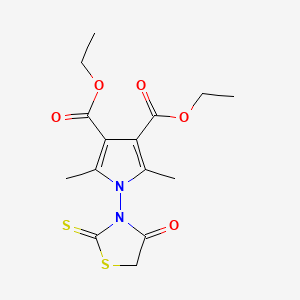![molecular formula C11H24N2O2 B6007917 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol](/img/structure/B6007917.png)
1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in cell signaling and regulation.
Mechanism of Action
1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol inhibits 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol by binding to its regulatory domain, which prevents its activation and subsequent downstream signaling. 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis, making it a promising target for therapeutic intervention.
Biochemical and Physiological Effects:
1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to prevent the formation of blood clots by inhibiting platelet aggregation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol in lab experiments is its high specificity for 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol. This allows researchers to study the role of 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol in various cellular processes without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab personnel and experimental subjects.
Future Directions
There are several future directions for research on 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol. One area of interest is the development of new derivatives of this compound with improved potency and selectivity for 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol isoforms. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, the role of 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol in various diseases and conditions, such as cancer, diabetes, and neurodegenerative disorders, is still not fully understood, and further research is needed to elucidate these mechanisms.
Synthesis Methods
The synthesis of 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol involves the reaction between 2-(cyclohexylamino)ethanol and epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized to produce high yields of pure 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol.
Scientific Research Applications
1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol has been extensively used in scientific research to study the role of 1-amino-3-[2-(cyclohexylamino)ethoxy]-2-propanol in various physiological and pathological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of blood clots. It has also been used to study the mechanisms of synaptic plasticity in the brain and the regulation of insulin secretion in pancreatic beta cells.
properties
IUPAC Name |
1-amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c12-8-11(14)9-15-7-6-13-10-4-2-1-3-5-10/h10-11,13-14H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMOSDSLZRILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6007837.png)
![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007844.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6007860.png)


![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone](/img/structure/B6007877.png)
![6-amino-3-(4-chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6007882.png)
![methyl 4-({[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}amino)butanoate](/img/structure/B6007889.png)
![2-{[3-(2-allylphenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6007893.png)
![1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6007904.png)
![3-(1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6007912.png)


